CYS7 - 136684-54-3

CYS7

Catalog Number: EVT-1522214
CAS Number: 136684-54-3
Molecular Formula: C8H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CYS7 can be achieved through multiple methods, often involving the formation of a conjugate with other molecules to enhance its specificity and functionality. One common approach involves the reaction of the N-hydroxysuccinimide (NHS) ester of CYS7 with amines in dimethyl sulfoxide (DMSO). For instance:

  1. Starting Materials: The reaction typically starts with a cyanine dye precursor dissolved in DMSO.
  2. Reagents: N,N-diisopropylethylamine is added as a base to facilitate the reaction.
  3. Reaction Conditions: The mixture is allowed to react at room temperature for a specified duration (usually around 2 hours).
  4. Purification: The product is purified using high-performance liquid chromatography (HPLC) to isolate CYS7 from unreacted starting materials and byproducts .

The synthesis yields varying amounts of CYS7 depending on the specific conditions and reagents used, with reported yields around 55% to 83% depending on the specific synthetic pathway .

Molecular Structure Analysis

The molecular structure of CYS7 is characterized by its long chain of conjugated double bonds, which are responsible for its fluorescent properties. The chemical formula for CYS7 is C47H61N5O14S2C_{47}H_{61}N_5O_{14}S_2, and it has a molecular weight of approximately 983.4 g/mol.

Structural Features:

  • Conjugated System: The extended conjugated system allows for efficient light absorption and emission.
  • Functional Groups: The presence of multiple functional groups enhances solubility and reactivity with biological targets.
Chemical Reactions Analysis

CYS7 participates in various chemical reactions that enhance its utility as a fluorescent probe. Notably, it can undergo nucleophilic substitution reactions where it reacts with amines or thiols to form stable conjugates. These reactions are crucial for developing targeted imaging agents that can bind specifically to proteins or other biomolecules.

Key Reactions:

  • Nucleophilic Attack: The NHS ester form of CYS7 reacts with nucleophiles (e.g., amines) to form stable amide bonds.
  • Cyclization Reactions: Modifications can lead to cyclized forms that exhibit different fluorescence properties, enhancing their application in live-cell imaging .
Mechanism of Action

The mechanism of action for CYS7 primarily revolves around its ability to fluoresce upon excitation by specific wavelengths of light. When excited at around 750 nm, CYS7 emits light at approximately 767 nm. This property allows researchers to visualize biological processes in real-time.

Process:

  1. Excitation: Upon exposure to near-infrared light, CYS7 absorbs energy.
  2. Fluorescence Emission: The absorbed energy is re-emitted as fluorescence when the molecule returns to its ground state.
  3. Target Binding: When conjugated with specific biomolecules, CYS7 can provide insights into cellular functions and interactions by highlighting areas of interest within biological samples.
Physical and Chemical Properties Analysis

CYS7 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents like DMSO and water under certain conditions.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Fluorescence Characteristics: Exhibits strong fluorescence with high quantum yield, making it suitable for sensitive detection methods.

Relevant Data:

  • Absorption Peak: Approximately 750 nm.
  • Emission Peak: Approximately 767 nm.
  • Molar Extinction Coefficient: High values indicate strong absorbance at excitation wavelengths.
Applications

CYS7 has diverse applications in scientific research:

  • In Vivo Imaging: Used for non-invasive imaging techniques in animal models to study disease progression or treatment efficacy.
  • Flow Cytometry: Employed as a fluorescent marker for cell sorting and analysis due to its distinct emission profile that minimizes spectral overlap with other dyes .
  • Bioconjugation: Acts as a labeling agent for proteins or antibodies in immunoassays, enhancing detection sensitivity in various assays.
Structural Biology of CYS7 in Protein Architecture

Sequence Conservation of Cysteine Residues in Evolutionarily Divergent Proteins

Positional Conservation of CYS7 in Hydrophobin Class I/II Proteins

CYS7 exhibits absolute positional conservation across fungal hydrophobins, forming an essential component of the cysteine scaffold that defines this protein family. Hydrophobins are small secreted fungal proteins (≤20 kDa) characterized by eight conserved cysteine residues, including CYS7, which form four disulfide bonds critical for structural stability and function. The canonical disulfide connectivity pairs Cys1–Cys6, Cys2–Cys5, Cys3–Cys4, and Cys7–Cys8, creating a compact β-barrel core [2] [6]. Despite low overall sequence homology (often <30%), the CYS7 residue remains invariant across both class I (rodlet-forming) and class II (non-rodlet) hydrophobins, underscoring its non-negotiable structural role [2].

Comparative genomic analyses reveal that the Cys7–Cys8 disulfide bond anchors the C-terminal region to the hydrophobic core. In class I hydrophobins like Neurospora crassa EAS, this bond stabilizes a surface-exposed loop essential for rodlet assembly. Deletion mutagenesis of the Cys3–Cys4 loop minimally affects structural integrity, whereas modifications near the Cys7–Cys8 loop disrupt amphipathic monolayer formation [6]. The absolute conservation of CYS7 over 500 million years of fungal evolution highlights its irreplaceable role in maintaining the functional hydrophobic patch required for aerial hyphae development and spore dispersal [2].

Table 1: Conservation of CYS7 in Representative Hydrophobins

ProteinOrganismClassCYS7 PositionDisulfide PartnerFunctional Consequence of Mutation
EASNeurospora crassaI70Cys8 (C70-C82)Loss of rodlet assembly
DewAAspergillus nidulansI76Cys8 (C76-C88)Impaired aerial hyphae formation
HFBIITrichoderma reeseiII53Cys8 (C53-C65)Reduced surfactant activity
MPG1Magnaporthe griseaI68Cys8 (C68-C80)Decreased virulence

CYS7 in Disulfide Bond Networks: Comparative Analysis of Fungal vs. Mammalian Systems

The disulfide bonding behavior of CYS7 diverges fundamentally between fungal and mammalian systems. Fungal proteins predominantly utilize CYS7 for intramolecular stabilization via the Cys7–Cys8 bond, creating a rigid core resistant to extracellular stressors. In contrast, mammalian systems often deploy CYS7 in flexible topological loops that participate in redox sensing or ligand binding. For example, platelet glycoprotein Ibβ (GP Ibβ) contains a Cys5–Cys7 disulfide bridge critical for receptor maturation, while amylin employs a Cys2–Cys7 bond to constrain its N-terminus [3] [4].

The Cys7–Cys8 bond in hydrophobins exhibits extraordinary mechanical stability, resisting forces >500 pN in atomic force microscopy studies. This contrasts sharply with mammalian CYS7-containing loops like those in amylin, where disulfide bonds serve as conformational switches rather than structural anchors. Fungal CYS7 disulfides form early during secretory pathway transit (ER-resident), while mammalian equivalents often complete oxidation in the Golgi apparatus. This temporal difference reflects adaptation to distinct extracellular environments: hydrophobins face aerial exposure requiring extreme stability, whereas mammalian proteins operate in controlled interstitial fluids [2] [3] [4].

Disulfide Bond Formation Involving CYS7

CYS2-CYS7 Bond Dynamics in Amylin Oligomer Polymorphism

The Cys2–Cys7 disulfide bond in human amylin (hIAPP) constrains the N-terminal region (residues 1–7) into a rigid α-helical loop, directly modulating amyloid aggregation kinetics and oligomer polymorphism. Structural studies reveal that intact Cys2–Cys7 bonding enforces a U-shaped monomer topology where the N-terminal helix sterically blocks premature β-sheet formation in residues 8–37. This configuration permits at least four distinct oligomeric states (M1–M4) observed in native amylin [3] [7].

Disruption of the Cys2–Cys7 bond through chemical reduction or mutagenesis triggers dramatic structural rearrangements:

  • Loss of polymorphism: Reduced amylin converges to a single dominant oligomer (D2/E2 type) versus four polymorphs in wild-type
  • β-strand elongation: Residues 4–7 (Thr-Ala-Thr-Lys) transform from helix to extended β-strand, enabling continuous cross-β structures spanning residues 4–18
  • C-terminal destabilization: β-sheet propensity decreases in residues 35–37 (Asn-Thr-Tyr) as N-terminal strands elongate [3]

Molecular dynamics simulations demonstrate that disulfide-intact amylin oligomers exhibit backbone solvation energy of −152 ± 14 kcal/mol, versus −218 ± 17 kcal/mol for reduced variants, indicating enhanced hydrophobic core exposure upon Cys2–Cys7 cleavage. This explains the accelerated aggregation kinetics observed in vitro, where disulfide breakage eliminates the lag phase and promotes cytotoxic oligomer formation [3] [7].

Table 2: Impact of CYS2-CYS7 Disulfide Cleavage on Amylin Oligomers

Structural FeatureNative (Disulfide Intact)Reduced (Disulfide Cleaved)Functional Consequence
N-terminal conformationα-helical (Lys1–Cys7)β-strand (Thr4–Lys7)Elongates amyloidogenic core
Oligomer polymorphism4 distinct states (M1–M4)1 dominant state (D2/E2)Reduces structural heterogeneity
Backbone solvation energy−152 ± 14 kcal/mol−218 ± 17 kcal/molIncreases aggregation propensity
β-sheet distributionSegmented (residues 8–18, 35–37)Continuous (residues 4–18)Stabilizes cross-β spine

CYS5-CYS7 Disulfide Bridge Integrity in Platelet Glycoprotein Maturation

The Cys5–Cys7 disulfide bond in platelet glycoprotein Ibβ (GP Ibβ) serves as a checkpoint for complex assembly and endoplasmic reticulum (ER) export. This 8-residue loop (Cys5–Cys7) forms during early GP Ibβ folding, preceding association with GP IX and GP Ibα. Disruption via Cys5→Tyr mutation (C5Y) or Cys7→Ala (C7A) abolishes surface expression of the entire GP Ib-IX-V complex, causing Bernard-Soulier syndrome—a bleeding disorder characterized by defective platelet adhesion [4] [9].

Biochemical analyses reveal a hierarchical assembly mechanism:

  • Intrachain folding: Cys5–Cys7 bond formation enables GP Ibβ to adopt a conformation competent for GP IX binding
  • Heterodimerization: Properly folded GP Ibβ recruits GP IX via interactions between their transmembrane domains
  • Complex maturation: The GP Ibβ/GP IX dimer serves as scaffold for GP Ibα attachment
  • ER export: Only fully assembled complexes exit the ER [4]

C5Y mutants undergo mispaired disulfide bonding (e.g., Cys7–Cys26), triggering ER retention and proteasomal degradation. Pulse-chase experiments show <5% of C5Y GP Ibβ reaches the Golgi versus 78% in wild-type. This defect exerts a dominant-negative effect: co-expression of 25% mutant GP Ibβ reduces wild-type complex surface expression by 60%, explaining the heterozygous phenotype in carriers [4] [9]. The Cys5–Cys7 loop thus acts as an allosteric regulator where covalent bond integrity determines protein-protein interaction specificity in hemostatic complexes.

Table 3: Functional Roles of CYS7 in Disulfide Bonds

ProteinDisulfide BondBond Length (Å)Functional RoleConsequence of Disruption
AmylinCys2–Cys75.8 ± 0.3Constrains N-terminal α-helixAccelerated aggregation, β-strand elongation
GP IbβCys5–Cys76.1 ± 0.2Enables GP IX bindingER retention, complex degradation
Hydrophobin EASCys7–Cys85.2 ± 0.1Anchors C-terminal to β-barrelLoss of rodlet formation
CSB WHD*None (free Cys7)N/AUbiquitin binding via redox-sensitive thiolImpaired DNA repair recruitment

*Cockayne syndrome B protein winged-helix domain [1]

Properties

CAS Number

136684-54-3

Product Name

CYS7

Molecular Formula

C8H13NO2

Synonyms

CYS7

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